1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea 1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
Brand Name: Vulcanchem
CAS No.: 392246-25-2
VCID: VC4353172
InChI: InChI=1S/C23H17Cl2N5O2S/c24-15-5-2-8-18(11-15)27-21(31)26-17-7-1-4-14(10-17)20-13-33-23(29-20)30-22(32)28-19-9-3-6-16(25)12-19/h1-13H,(H2,26,27,31)(H2,28,29,30,32)
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C23H17Cl2N5O2S
Molecular Weight: 498.38

1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea

CAS No.: 392246-25-2

Cat. No.: VC4353172

Molecular Formula: C23H17Cl2N5O2S

Molecular Weight: 498.38

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea - 392246-25-2

Specification

CAS No. 392246-25-2
Molecular Formula C23H17Cl2N5O2S
Molecular Weight 498.38
IUPAC Name 1-(3-chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
Standard InChI InChI=1S/C23H17Cl2N5O2S/c24-15-5-2-8-18(11-15)27-21(31)26-17-7-1-4-14(10-17)20-13-33-23(29-20)30-22(32)28-19-9-3-6-16(25)12-19/h1-13H,(H2,26,27,31)(H2,28,29,30,32)
Standard InChI Key YEGYSLMHLPAUSG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl

Introduction

Synthesis of the Compound

The synthesis of 1-(3-Chlorophenyl)-3-[4-[3-[(3-Chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea typically involves:

  • Preparation of the Thiazole Core:

    • The thiazole ring can be synthesized through cyclization reactions involving thiourea derivatives and α-halo ketones.

    • Functional groups such as chlorophenyl are introduced during or after the cyclization process.

  • Formation of Urea Derivatives:

    • The urea moiety is formed by reacting isocyanates or carbamates with amines.

    • In this case, a chlorophenyl-substituted amine reacts with an appropriate isocyanate derivative.

  • Final Assembly:

    • The synthesized thiazole core is coupled with carbamoylamino groups through condensation reactions to yield the final compound.

Reaction Scheme

The general reaction steps are summarized below:

StepReactants/ConditionsProduct
1Thiourea + α-Halo KetoneThiazole Derivative
2Chlorophenyl Isocyanate + AmineUrea Derivative
3Thiazole + Carbamoylamino GroupFinal Compound

Urease Inhibition

Thiazole-based urea derivatives, including this compound, have been studied for their potential as urease inhibitors. Urease is an enzyme implicated in various pathological conditions such as:

  • Peptic ulcers

  • Kidney stone formation

  • Hepatic encephalopathy

Studies have demonstrated that substituents like chlorophenyl enhance binding affinity to urease active sites due to hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

The compound’s thiazole core contributes to antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Potential

Preliminary molecular docking studies suggest that this compound could inhibit enzymes involved in inflammation pathways, making it a candidate for anti-inflammatory drug development .

Pharmaceutical Applications

This compound holds promise in drug development for:

  • Anti-ulcer agents targeting urease.

  • Broad-spectrum antimicrobial drugs.

  • Anti-inflammatory therapies.

Research Directions

Further studies are needed to evaluate:

  • Toxicity Profiles:

    • Acute and chronic toxicity studies in animal models.

  • Bioavailability:

    • Optimization of solubility and stability for oral or injectable formulations.

  • Mechanistic Insights:

    • Detailed studies on enzyme inhibition mechanisms using X-ray crystallography or NMR spectroscopy.

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